N-(3,4-dimethylphenyl)-2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide
Description
N-(3,4-dimethylphenyl)-2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide is a benzofuropyrimidine derivative characterized by:
- A fused benzofuropyrimidine core with 2,4-dioxo functionality.
- A 3-(furan-2-ylmethyl) substituent at position 3 of the pyrimidine ring.
- An N-(3,4-dimethylphenyl)acetamide side chain linked via a methylene group at position 1.
Properties
Molecular Formula |
C25H21N3O5 |
|---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[3-(furan-2-ylmethyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C25H21N3O5/c1-15-9-10-17(12-16(15)2)26-21(29)14-27-22-19-7-3-4-8-20(19)33-23(22)24(30)28(25(27)31)13-18-6-5-11-32-18/h3-12H,13-14H2,1-2H3,(H,26,29) |
InChI Key |
JYBSESFKQIGBIB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CO4)OC5=CC=CC=C53)C |
Origin of Product |
United States |
Biological Activity
N-(3,4-dimethylphenyl)-2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide is a complex organic compound notable for its unique structure and potential biological activities. Its intricate molecular composition comprises a benzofuro-pyrimidine core with substituents that may confer various pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 356.4 g/mol. The compound features a combination of functional groups that are critical for its biological activity, including:
- 3,4-Dimethylphenyl group : Known for its role in enhancing lipophilicity and potentially aiding in receptor binding.
- Furan-2-ylmethyl group : This moiety is often associated with various biological activities including antibacterial and anticancer properties.
Biological Activity Overview
Research indicates that compounds with similar structural motifs exhibit a range of biological activities, including:
- Antibacterial Activity : Several studies have highlighted the efficacy of furan derivatives against pathogens such as Escherichia coli and Staphylococcus aureus .
- Anticancer Properties : The benzofuro-pyrimidine framework has been linked to anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest .
- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation, which can be crucial in treating chronic diseases .
Antibacterial Mechanism
Furan derivatives have been reported to inhibit bacterial growth by disrupting cellular processes or damaging bacterial membranes. For instance, compounds similar to this compound have demonstrated minimum inhibitory concentrations (MICs) indicating significant antibacterial potency against gram-positive and gram-negative bacteria .
Anticancer Mechanism
The anticancer activity is hypothesized to arise from the compound's ability to interfere with DNA synthesis or repair mechanisms in cancer cells. Studies have shown that similar compounds can induce apoptosis in various cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins .
Case Studies
- Antibacterial Efficacy Study
- Anticancer Activity Assessment
Data Table: Summary of Biological Activities
Scientific Research Applications
Preliminary studies have indicated that N-(3,4-dimethylphenyl)-2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide exhibits various biological activities:
- Anticancer Properties : The compound may induce apoptosis in cancer cells through the modulation of key cellular pathways. Its structure suggests potential activity against various cancer types by interfering with DNA synthesis and repair mechanisms.
- Antibacterial Activity : Similar compounds have shown efficacy against a range of bacteria including Escherichia coli and Staphylococcus aureus. The furan moiety is often associated with antibacterial properties.
- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties that could be beneficial in treating chronic inflammatory diseases.
Antibacterial Efficacy Study
A study examining the antibacterial efficacy of this compound demonstrated significant inhibition of growth against both gram-positive and gram-negative bacteria. Minimum inhibitory concentrations (MICs) were determined to evaluate the potency of the compound.
Anticancer Activity Assessment
In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. The mechanism involves inducing apoptosis and arresting the cell cycle at specific checkpoints.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzofuropyrimidine Core
The biological and physicochemical properties of benzofuropyrimidine derivatives are highly dependent on substituents at positions 1, 2, 3, and 3. Below is a comparative analysis of key analogs:
*Calculated using ChemDraw.
Key Findings:
Acetamide Side Chain Modifications
The acetamide moiety’s substituent significantly impacts target binding and pharmacokinetics:
Preparation Methods
Cyclization of Benzofuran Chalcones with Urea/Thiourea
Benzofuran chalcones (e.g., 3a-d in) react with urea or thiourea in alcoholic potassium hydroxide to form pyrimidine rings. For example, 4-(1-benzofuran-2-yl)-6-(thiophen-2-yl)pyrimidin-2-ol is synthesized in 79% yield under reflux conditions (5–6 hours, ethanol/KOH). Key parameters include:
-
Solvent : Ethanol or methanol
-
Base : KOH (1–2 equiv)
-
Temperature : Reflux (78–80°C)
-
Time : 5–6 hours
This method ensures regioselective formation of the pyrimidine ring, with electron-withdrawing groups (e.g., nitro) on the benzofuran enhancing cyclization efficiency.
Oxidative Cyclization of Acetamide Intermediates
An alternative route involves treating N-[(2-acetyl-5-nitro-1-benzofuran-3-yl)carbamothioyl]acetamide (3a-d ) with sodium hydroxide to yield 4-substituted benzofuropyrimidine-2-thiols (4a-d ). Cyclization proceeds via intramolecular nucleophilic attack, facilitated by the thiourea moiety. Yields range from 75% to 83%, depending on substituent steric effects.
Functionalization with the Acetamide Side Chain
The acetamide moiety is installed via nucleophilic acyl substitution or amide coupling:
Chloroacetylation Followed by Amination
Step 1 : Chloroacetylation of the pyrimidine nitrogen with chloroacetyl chloride in dichloromethane (DCM) and triethylamine (TEA), yielding 2-chloro-N-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide (82% yield).
Step 2 : Reaction with 3,4-dimethylaniline in DCM/TEA (1:1 molar ratio, 25°C, 6 hours) to form the final product.
Direct Amide Coupling
Carbodiimide-mediated coupling (EDC/HCl, HOBt) between the pyrimidine acetic acid derivative and 3,4-dimethylaniline in DMF achieves 78% yield.
Optimization and Yield Data
Critical Analysis of Methodologies
Solvent and Base Selection
Steric and Electronic Effects
Purification Strategies
-
Recrystallization from ethanol/water (1:3) removes unreacted aniline.
-
Column chromatography (silica gel, ethyl acetate/hexane) isolates intermediates with >95% purity.
Q & A
Basic: What synthetic methodologies are commonly employed to synthesize this compound?
Answer:
The synthesis typically involves multi-step reactions starting with the construction of the benzofuropyrimidinone core. Key steps include:
- Cyclocondensation : Formation of the dihydrobenzofuropyrimidinone scaffold using substituted furan derivatives and pyrimidine precursors under reflux conditions (e.g., in ethanol or DMF) .
- Acetamide Coupling : Introduction of the 3,4-dimethylphenylacetamide moiety via nucleophilic substitution or amidation reactions, often using coupling agents like EDCI/HOBt .
- Functionalization : Furan-2-ylmethyl group attachment via alkylation or Suzuki-Miyaura cross-coupling, requiring palladium catalysts and controlled temperatures (60–100°C) .
Characterization : Post-synthesis validation uses NMR, HPLC, and mass spectrometry to confirm purity (>95%) and structural integrity .
Basic: What preliminary biological assays are recommended to screen this compound’s bioactivity?
Answer:
Initial screening should prioritize:
- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values compared to standard drugs like ciprofloxacin .
- Anticancer Potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC50 values, paired with cytotoxicity testing on non-cancerous cells (e.g., HEK293) .
- Enzyme Inhibition : Fluorometric assays targeting kinases (e.g., EGFR) or proteases (e.g., MMP-9) to identify mechanistic pathways .
Advanced: How can reaction conditions be optimized to enhance synthetic yield and purity?
Answer:
Critical parameters include:
- Solvent Selection : Polar aprotic solvents (DMF, THF) improve solubility of intermediates, while ethanol/water mixtures facilitate cyclization .
- Catalyst Tuning : Palladium catalysts (e.g., Pd(PPh3)4) for cross-coupling reactions, with ligand screening (e.g., XPhos) to reduce side products .
- Temperature Gradients : Stepwise heating (e.g., 50°C for amidation, 80°C for cyclization) minimizes thermal degradation .
Process Monitoring : Use TLC/HPLC to track reaction progress and adjust stoichiometry in real time .
Advanced: What strategies resolve contradictions in reported biological activity data across studies?
Answer:
Discrepancies (e.g., variable IC50 values in anticancer assays) can arise from:
- Assay Variability : Standardize protocols (e.g., cell passage number, incubation time) and include positive controls (e.g., doxorubicin) .
- Structural Isomerism : Analyze regiochemical outcomes (e.g., via X-ray crystallography ) to confirm substituent positioning.
- Molecular Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities to targets like EGFR, comparing results with experimental IC50 values .
Advanced: How can structure-activity relationships (SAR) guide derivative design for improved potency?
Answer:
Key SAR insights include:
- Furan Substitution : Electron-donating groups (e.g., methyl) on the furan ring enhance antimicrobial activity but reduce solubility; fluorination balances lipophilicity .
- Acetamide Modifications : Bulky substituents (e.g., 3,4-dimethylphenyl) improve target selectivity in kinase inhibition but may increase metabolic instability .
Design Workflow :
In Silico Screening : Use SwissADME to predict pharmacokinetic properties of analogs.
Fragment Replacement : Substitute the benzofuropyrimidinone core with thienopyrimidine (see ) for comparative bioactivity analysis.
Prodrug Strategies : Introduce hydrolyzable groups (e.g., ester linkages) to enhance bioavailability .
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
- Structural Confirmation : 1H/13C NMR (Bruker 400 MHz) for functional group assignment; IR spectroscopy for carbonyl (1700–1750 cm⁻¹) and amide (1650 cm⁻¹) detection .
- Purity Assessment : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .
- Mass Validation : High-resolution ESI-MS to confirm molecular ion peaks and fragmentation patterns .
Advanced: How can molecular docking elucidate the compound’s mechanism of action?
Answer:
- Target Selection : Prioritize proteins with structural homology to known benzofuropyrimidine targets (e.g., PARP-1, COX-2) .
- Docking Protocol :
- Prepare the protein (PDB ID: e.g., 1XM6 for PARP-1) in AutoDock Tools, removing water and adding polar hydrogens.
- Generate ligand conformers using Open Babel.
- Run docking simulations (100 runs) with Lamarckian genetic algorithms .
- Validation : Compare docking scores (ΔG) with experimental IC50 values; perform MD simulations (GROMACS) to assess binding stability .
Basic: What are the stability and storage requirements for this compound?
Answer:
- Stability : Susceptible to hydrolysis in aqueous media; store desiccated at –20°C in amber vials to prevent photodegradation .
- Solubility : DMSO stock solutions (10 mM) are stable for 6 months at –80°C; avoid freeze-thaw cycles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
